7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description
The compound "7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine" is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. These compounds have been studied for their potential applications in pharmaceuticals, including antiviral, antibacterial, and antithrombotic properties. The structure of pyrrolopyrimidines is characterized by a fused pyrrole and pyrimidine ring system, which can be further substituted with various functional groups to enhance their biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, a one-step synthesis involving the heating of pyrrolo[2,3-d]pyrimidin-4(3H)-ones with phosphorus pentoxide and an appropriate amine hydrochloride has been described . This method allows for the preparation of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines under controlled temperature conditions. Additionally, the reductive cyclization of 6-(1-cyanoalkyl)-5-nitropyrimidines has been used to prepare compounds like 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine, which upon catalytic hydrogenation can lead to C-benzyl bond cleavage and the formation of related pyrrolopyrimidine compounds .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives can be characterized using techniques such as NMR, X-ray diffraction, and computational methods like density functional theory (DFT). For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed the presence of intramolecular hydrogen bonds and a supramolecular network formed through intermolecular hydrogen bonding . These structural features can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo various chemical reactions, including hydrogenation, which can lead to bond cleavage as seen in the conversion of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine to its 6-amino-7-benzyl analog . The reactivity of these compounds can also be modified through the introduction of different substituents, which can be achieved through reactions with amines, amides, and other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For instance, the introduction of a benzyl group can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, can be assessed through computational studies to predict the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated the effective use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst in synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, including derivatives of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Khashi, Davoodnia, & Chamani, 2014).
- Another research presented a one-step synthesis for the preparation of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, including 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, using phosphorus pentoxide, N,N-dimethylcyclohexylamine, and amine hydrochlorides (Jørgensen, Girgis, & Pedersen, 1985).
Biological Applications
- A study on the anti-inflammatory activity of pyrrolo[2,3-d]pyrimidine derivatives, including 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, revealed significant anti-inflammatory activities in some compounds (Mohamed, Kamel, & Abd El-hameed, 2013).
- Research into the synthesis of pyrimidine linked pyrazole heterocyclics, which includes derivatives of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020).
Advanced Synthesis Techniques
- A novel method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a derivative of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was developed, emphasizing efficient coupling techniques and docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
properties
IUPAC Name |
7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFFHQKDQYWCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388205 |
Source
|
Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
56344-53-7 |
Source
|
Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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